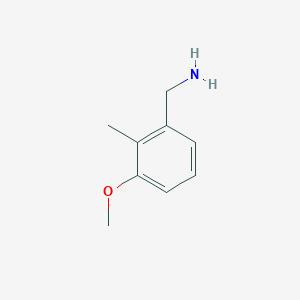

(3-Methoxy-2-methylphenyl)methanamine

描述

(3-Methoxy-2-methylphenyl)methanamine is a substituted benzylamine derivative with a molecular formula of C₉H₁₃NO (molecular weight: 151.21 g/mol). Its structure features a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the phenyl ring, attached to a primary amine (-CH₂NH₂). This compound is synthesized via multi-step reactions involving nitroalkene intermediates and subsequent reductions, as described in .

属性

IUPAC Name |

(3-methoxy-2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBJLSZDPHZRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679428-13-8 | |

| Record name | (3-methoxy-2-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (3-Methoxy-2-methylphenyl)methanamine typically begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde.

Industrial Production: Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.

化学反应分析

Types of Reactions:

Oxidation: (3-Methoxy-2-methylphenyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) under controlled conditions.

Major Products:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Secondary amines or other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

科学研究应用

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

Biology:

Enzyme Studies: It is used in studies involving enzyme catalysis and inhibition, particularly with enzymes like cytochrome P450.

Medicine:

Drug Development: The compound’s structure is explored for potential therapeutic applications, including as a precursor for drug candidates.

Industry:

作用机制

The mechanism of action of (3-Methoxy-2-methylphenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can act as a substrate or inhibitor for enzymes, affecting their catalytic activity and downstream pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (3-Methoxy-2-methylphenyl)methanamine and related benzylamine or methanamine derivatives, focusing on structural features, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Selected Methanamine Derivatives

*clogP values are estimated based on structural analogs.

Impact of Substituent Position and Steric Effects

- This modification may enhance metabolic stability by shielding the amine group from oxidative enzymes.

- Meta vs. Para Substitution : In , shifting substituents from the 4-position to the 3-position on the phenyl ring (e.g., in (5-phenylfuran-2-yl)methanamine derivatives) reduced SIRT2 inhibitory activity, highlighting the importance of spatial orientation . This suggests that the 3-methoxy group in the target compound may optimize interactions with hydrophobic enzyme pockets.

Role of Hydrophobic Substituents

- The cyclohexylmethoxy group in (3-(cyclohexylmethoxy)phenyl)methanamine significantly increases lipophilicity (clogP ~4.2 vs. ~2.5 for the target compound), which could improve blood-brain barrier penetration but reduce aqueous solubility .

Linker and Backbone Modifications

- (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers () showed superior SIRT2 inhibition compared to amide or sulfonamide variants, emphasizing the role of hydrogen-bond donors in enzyme binding . While the target compound lacks such linkers, its primary amine may serve as a hydrogen-bond donor in analogous interactions.

- N-Methylation in 2-(4-methoxyphenyl)-N-methylethanamine () reduces basicity and may alter receptor selectivity compared to primary amines like the target compound .

生物活性

(3-Methoxy-2-methylphenyl)methanamine, also known as 3-methoxy-2-methylphenylamine, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound features a methoxy group and a methyl group attached to a phenyl ring, influencing its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

This structure allows for various chemical reactions, including oxidation and reduction processes, which play a significant role in its biological activity.

The biological activity of (3-Methoxy-2-methylphenyl)methanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups enhance its binding affinity to these targets, influencing various biochemical pathways. Notably, the compound may act as an inhibitor or substrate for certain enzymes, thereby modulating their catalytic activity.

Key Mechanisms

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological functions and possibly exhibiting psychoactive properties.

Antimicrobial and Antitumor Properties

Recent studies have highlighted the antimicrobial and antitumor activities of related compounds. For instance, derivatives of methoxy-substituted phenylamines have shown promising results against various cancer cell lines and pathogens. Specifically:

- Antimicrobial Activity : Compounds similar to (3-Methoxy-2-methylphenyl)methanamine have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

- Antitumor Activity : Research indicates that structural modifications can enhance cytotoxicity against cancer cells. For example, certain derivatives have shown increased growth inhibition in human cancer cell lines like MCF-7 and HCT-116 .

Structure-Activity Relationship (SAR)

The biological effectiveness of (3-Methoxy-2-methylphenyl)methanamine is closely linked to its structural features. Variations in substituents on the phenyl ring significantly affect its potency and selectivity:

- Methoxy Group : Enhances lipophilicity and binding affinity.

- Methyl Group Positioning : The specific positioning of the methyl group influences steric interactions with target proteins.

| Compound | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| (3-Methoxy-2-methylphenyl)methanamine | Structure | Antimicrobial | TBD |

| 3-Methoxyphenethylamine | Structure | Antitumor | TBD |

| 2-Methoxy-3-methylphenyl)methanamine | Structure | Enzyme Inhibition | TBD |

Case Studies

-

Enzyme Inhibition Study :

A study evaluating the enzyme inhibitory activity of related compounds demonstrated that (3-Methoxy-2-methylphenyl)methanamine could effectively inhibit urease with an IC50 value significantly lower than standard inhibitors, suggesting its potential as a lead compound for therapeutic development . -

Cytotoxicity Assessment :

In vitro assays revealed that certain derivatives exhibit cytotoxic effects on glioblastoma cells, indicating that modifications to the methoxy group can lead to enhanced anticancer activity. These findings underscore the importance of SAR in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。